molecular formula C19H16ClN5O B2963435 6-[(3-Chlorophenyl)methyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 888425-41-0

6-[(3-Chlorophenyl)methyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2963435
CAS No.: 888425-41-0
M. Wt: 365.82
InChI Key: SMCOAMMEWYGYFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, triazolo[4,5-d]pyrimidines can be prepared by various methods. For example, 3-methyl- and 3-phenyl-3H-1, 2, 3-triazolo[4, 5-d]pyrimidines can be prepared by cyclization of 5-amino-4-methylaminopyrimidine with nitrous acid .

Scientific Research Applications

Synthesis and Chemical Properties

Several studies have been dedicated to the synthesis and chemical characterization of triazolopyrimidines and related compounds, showcasing the versatility and potential of these molecules in scientific research. For example, research on the heteroaromatization with 4-Hydroxycoumarin led to the synthesis of novel pyrano[2,3-d]pyrimidines and triazolopyrimidines, highlighting the chemical diversity achievable with such frameworks (El-Agrody et al., 2001). Moreover, the creation of amino derivatives of triazolopyrimidine demonstrates the compound's flexibility in synthesis and potential for further functionalization (Vas’kevich et al., 2006).

Biological Activities

Triazolopyrimidines have been evaluated for their antimicrobial and antitumor activities, indicating their significance in medicinal chemistry and potential therapeutic applications. For instance, the organoiodine (III)-mediated synthesis of triazolopyrimidines has been investigated for antibacterial activity, with some compounds showing promising results against a variety of bacterial strains (Kumar et al., 2009). Additionally, the synthetic utility of these compounds extends to exploring their anticancer properties, where certain triazolopyrimidines demonstrated inhibitory effects on cancer cell growth (Hafez & El-Gazzar, 2009).

Structural and Mechanistic Insights

The synthesis and crystal structure analysis of related triazolopyrimidine compounds provide valuable insights into their molecular architecture and potential interaction mechanisms. For example, the synthesis and crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine offered detailed information on molecular packing and hydrogen bonding interactions, crucial for understanding their biological activity (Repich et al., 2017).

Properties

IUPAC Name

6-[(3-chlorophenyl)methyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O/c1-12-6-13(2)8-16(7-12)25-18-17(22-23-25)19(26)24(11-21-18)10-14-4-3-5-15(20)9-14/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCOAMMEWYGYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)Cl)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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